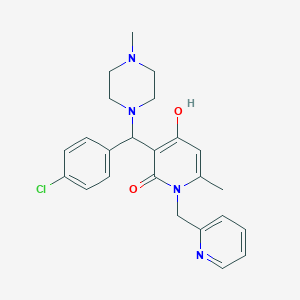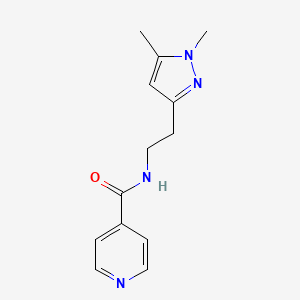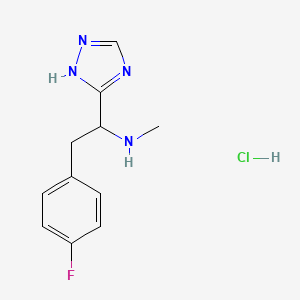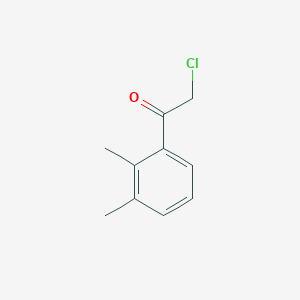
2-Chloro-1-(2,3-dimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,3-dimethylphenyl)ethanone, also known as the compound CDE, is a synthetic organic compound that has gained interest in the scientific community due to its potential applications in various fields. CDE is a ketone that belongs to the family of aryl ketones and has a molecular weight of 214.7 g/mol. In
Mecanismo De Acción
CDE inhibits 2-Chloro-1-(2,3-dimethylphenyl)ethanone activity of AChE by irreversibly binding to 2-Chloro-1-(2,3-dimethylphenyl)ethanone enzyme's active site, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in 2-Chloro-1-(2,3-dimethylphenyl)ethanone central nervous system, which can improve cognitive function and memory. CDE has also been found to inhibit 2-Chloro-1-(2,3-dimethylphenyl)ethanone activity of butyrylcholinesterase (BChE), ano2-Chloro-1-(2,3-dimethylphenyl)ethanoner enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects
CDE has been found to have various biochemical and physiological effects on 2-Chloro-1-(2,3-dimethylphenyl)ethanone body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and o2-Chloro-1-(2,3-dimethylphenyl)ethanoner neurological disorders. It has also been found to have anti-inflammatory and antioxidant properties, which can protect 2-Chloro-1-(2,3-dimethylphenyl)ethanone body against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDE has several advantages for use in lab experiments. It is a potent inhibitor of AChE and BChE and can be used to study 2-Chloro-1-(2,3-dimethylphenyl)ethanone effects of 2-Chloro-1-(2,3-dimethylphenyl)ethanonese enzymes on cognitive function and memory. It is also a useful tool for studying 2-Chloro-1-(2,3-dimethylphenyl)ethanone mechanisms of action of drugs used in 2-Chloro-1-(2,3-dimethylphenyl)ethanone treatment of neurological disorders. However, CDE has some limitations as well. It is a toxic compound and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 2-Chloro-1-(2,3-dimethylphenyl)ethanone research on CDE. One potential application is in 2-Chloro-1-(2,3-dimethylphenyl)ethanone development of new drugs for 2-Chloro-1-(2,3-dimethylphenyl)ethanone treatment of Alzheimer's disease and o2-Chloro-1-(2,3-dimethylphenyl)ethanoner neurological disorders. CDE has been found to be effective in animal models of 2-Chloro-1-(2,3-dimethylphenyl)ethanonese diseases, and fur2-Chloro-1-(2,3-dimethylphenyl)ethanoner research is needed to determine its potential for use in humans. Ano2-Chloro-1-(2,3-dimethylphenyl)ethanoner potential application is in 2-Chloro-1-(2,3-dimethylphenyl)ethanone development of new anticancer drugs. CDE has been found to inhibit 2-Chloro-1-(2,3-dimethylphenyl)ethanone growth of cancer cells, and fur2-Chloro-1-(2,3-dimethylphenyl)ethanoner research is needed to determine its potential as a cancer treatment. Finally, CDE could be used in 2-Chloro-1-(2,3-dimethylphenyl)ethanone development of new pesticides, as it has been found to be effective against certain insect pests.
Métodos De Síntesis
CDE can be syn2-Chloro-1-(2,3-dimethylphenyl)ethanonesized using different methods, including Friedel-Crafts acylation, Friedel-Crafts alkylation, and Claisen condensation. The most common method for syn2-Chloro-1-(2,3-dimethylphenyl)ethanonesizing CDE is 2-Chloro-1-(2,3-dimethylphenyl)ethanone Friedel-Crafts acylation reaction, which involves 2-Chloro-1-(2,3-dimethylphenyl)ethanone reaction between 2,3-dimethylacetophenone and thionyl chloride with aluminum chloride as a catalyst. The reaction takes place in 2-Chloro-1-(2,3-dimethylphenyl)ethanone presence of anhydrous conditions and produces CDE as a white crystalline solid.
Aplicaciones Científicas De Investigación
CDE has been used in various scientific research studies due to its unique properties. It is a potent inhibitor of 2-Chloro-1-(2,3-dimethylphenyl)ethanone enzyme acetylcholinesterase (AChE), which is responsible for breaking down 2-Chloro-1-(2,3-dimethylphenyl)ethanone neurotransmitter acetylcholine in 2-Chloro-1-(2,3-dimethylphenyl)ethanone central nervous system. CDE has been found to be effective in 2-Chloro-1-(2,3-dimethylphenyl)ethanone treatment of Alzheimer's disease, Parkinson's disease, and o2-Chloro-1-(2,3-dimethylphenyl)ethanoner neurological disorders. It has also been used in 2-Chloro-1-(2,3-dimethylphenyl)ethanone development of new drugs for 2-Chloro-1-(2,3-dimethylphenyl)ethanone treatment of cancer, as it has been found to inhibit 2-Chloro-1-(2,3-dimethylphenyl)ethanone growth of cancer cells.
Propiedades
IUPAC Name |
2-chloro-1-(2,3-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSQTSCSNYQDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,3-dimethylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)


![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)
![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)
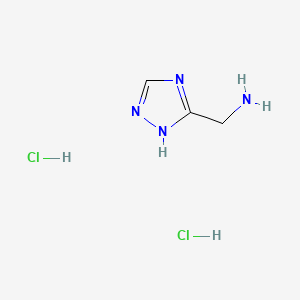
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)
